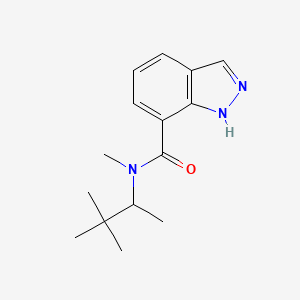
1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
More research is needed to fully understand the mechanism of action of this compound.
2. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
3. Drug Development: 1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- has potential applications in drug development for various diseases.
4. Combination Therapy: This compound may be used in combination with other drugs to enhance their efficacy.
Conclusion:
1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- is a valuable tool for scientific research. This compound has a range of biochemical and physiological effects and has potential applications in various fields such as cancer research, neuroscience research, and cardiovascular research. While there are limitations to using this compound in lab experiments, there are also many future directions for research on this compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Some of the advantages of using 1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- in lab experiments include:
1. High Yield and Purity: This compound can be synthesized with high yield and purity, making it a valuable tool for researchers.
2. Versatility: 1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- has a range of biochemical and physiological effects, making it a versatile compound for various applications.
Some of the limitations of using this compound in lab experiments include:
1. Limited Availability: This compound may not be readily available in some regions, making it difficult for researchers to obtain.
2. Cost: The cost of synthesizing this compound may be high, making it a less accessible tool for some researchers.
Direcciones Futuras
There are many future directions for research on 1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)-. Some of these directions include:
1. Further Studies on
Métodos De Síntesis
1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- can be synthesized using various methods. One of the most common methods is the reaction of 1H-indazole-7-carboxylic acid with N-methyl-N-(1,2,2-trimethylpropyl)amine in the presence of a coupling agent. This reaction results in the formation of the desired compound with high yield and purity.
Aplicaciones Científicas De Investigación
1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- has been studied extensively for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the applications of this compound include:
1. Cancer Research: 1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- has been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Neuroscience Research: This compound has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and can prevent neuronal damage caused by oxidative stress.
3. Cardiovascular Research: 1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- has been found to have vasodilatory properties, making it a potential treatment for cardiovascular diseases such as hypertension.
Propiedades
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N-methyl-1H-indazole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-10(15(2,3)4)18(5)14(19)12-8-6-7-11-9-16-17-13(11)12/h6-10H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZUGHAICFEECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC=CC2=C1NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

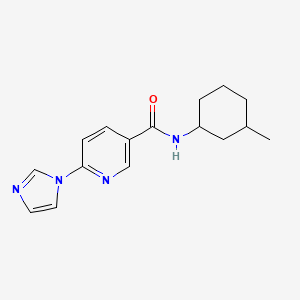
![2-(1H-indol-3-yl)-N-[(E)-[5-(4-nitrophenyl)thiophen-2-yl]methylideneamino]acetamide](/img/structure/B7517292.png)
![N-[(4-carbamoylphenyl)methyl]-N-cyclopropyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7517299.png)
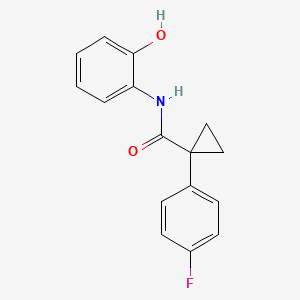
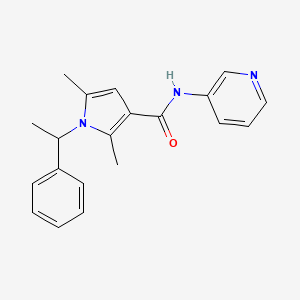
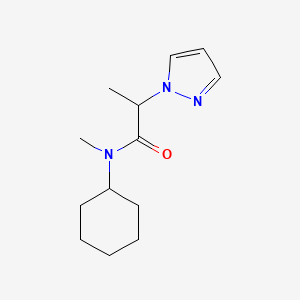
![N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517318.png)
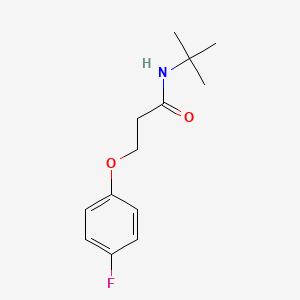
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7517332.png)
![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517349.png)
![N-tert-butyl-2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7517355.png)
![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)
![4-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7517372.png)
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7517388.png)